
Rhodium;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium;yttrium is an intermetallic compound composed of rhodium and yttrium. This compound is known for its unique physical and chemical properties, which make it valuable in various industrial and scientific applications. Rhodium is a rare, silvery-white, hard, and corrosion-resistant metal, while yttrium is a transition metal known for its high melting point and ability to form stable compounds with other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of rhodium;yttrium compounds typically involves high-temperature synthesis methods. One common approach is the solid-state reaction, where rhodium and yttrium metals are mixed in stoichiometric ratios and heated to high temperatures in an inert atmosphere to form the desired intermetallic compound . Another method involves the use of chemical vapor deposition (CVD), where volatile compounds of rhodium and yttrium are decomposed at high temperatures to form the intermetallic compound on a substrate .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The materials are typically melted together in a controlled environment to prevent contamination and ensure uniformity .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium;yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both rhodium and yttrium.
Oxidation: this compound compounds can be oxidized at high temperatures to form oxides. This reaction is typically carried out in an oxygen-rich environment.
Reduction: Reduction reactions involve the removal of oxygen or other elements from the compound. These reactions are often carried out using reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. .
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include oxygen, hydrogen, carbon monoxide, and various halogens. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound compounds include oxides, halides, and other intermetallic compounds. These products have diverse applications in various fields, including catalysis, electronics, and materials science .
Applications De Recherche Scientifique
Rhodium;yttrium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Mécanisme D'action
The mechanism of action of rhodium;yttrium compounds involves their interaction with various molecular targets and pathways. In catalytic applications, these compounds facilitate chemical reactions by providing active sites for the reactants to interact. In biological applications, this compound compounds can interact with DNA, proteins, and other biomolecules, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Rhodium;yttrium compounds can be compared with other intermetallic compounds, such as yttrium-copper and yttrium-aluminum compounds. While all these compounds share some common properties, such as high melting points and good mechanical strength, this compound compounds are unique in their ability to resist oxidation and corrosion at high temperatures .
Similar Compounds
Yttrium-Copper: Known for its excellent electrical conductivity and mechanical properties.
Yttrium-Aluminum: Used in the production of high-strength materials and ceramics.
Yttrium-Iron: Known for its magnetic properties and used in various electronic applications
Propriétés
Numéro CAS |
12038-87-8 |
|---|---|
Formule moléculaire |
Rh2Y |
Poids moléculaire |
294.7168 g/mol |
Nom IUPAC |
rhodium;yttrium |
InChI |
InChI=1S/2Rh.Y |
Clé InChI |
WCNSXBDWKXIVSH-UHFFFAOYSA-N |
SMILES canonique |
[Y].[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


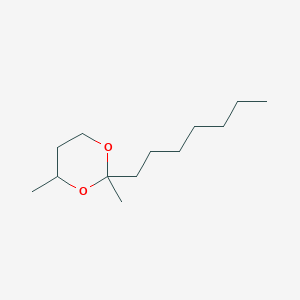

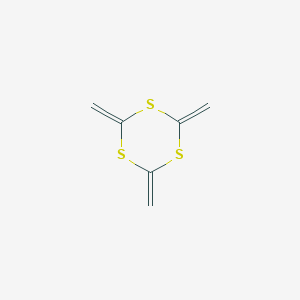


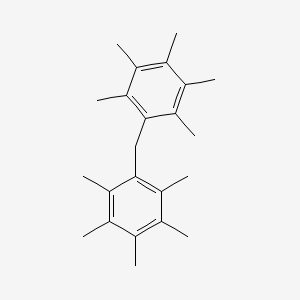
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
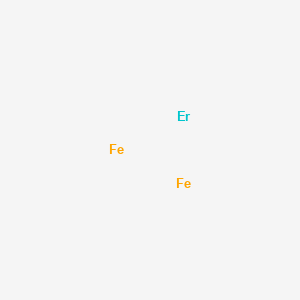
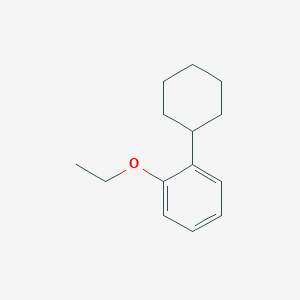
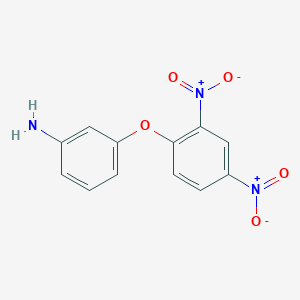
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)
